Mefruside lactone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Mefruside lactone can be synthesized through the oxidation of mefruside. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically takes place in an aqueous or organic solvent, and the temperature is maintained to ensure the selective formation of the lactone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Mefruside lactone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert the lactone back to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
Mefruside lactone has several scientific research applications:
Chemistry: Used as a model compound to study lactone chemistry and reactivity.
Biology: Investigated for its role in cellular metabolism and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in diuretic therapy and hypertension management.
Industry: Utilized in the synthesis of other pharmacologically active compounds and as an intermediate in chemical manufacturing
Mechanism of Action
Mefruside lactone exerts its effects primarily through its diuretic activity. It inhibits the reabsorption of sodium and chloride ions in the renal tubules, leading to increased excretion of water and electrolytes. This action reduces blood volume and, consequently, blood pressure . The molecular targets include sodium-chloride symporters in the renal tubules .
Comparison with Similar Compounds
Furosemide: Another sulfonamide diuretic with a similar mechanism of action but different chemical structure.
Bumetanide: A loop diuretic with a higher potency compared to mefruside.
Torsemide: A sulfonylurea diuretic with a longer duration of action.
Uniqueness: Mefruside lactone is unique due to its specific metabolic pathway and the formation of active metabolites that contribute to its therapeutic effects. Unlike other diuretics, this compound has a medium duration of action and a distinct pharmacokinetic profile .
Properties
IUPAC Name |
4-chloro-1-N-methyl-1-N-[(2-methyl-5-oxooxolan-2-yl)methyl]benzene-1,3-disulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O6S2/c1-13(6-5-12(17)22-13)8-16(2)24(20,21)9-3-4-10(14)11(7-9)23(15,18)19/h3-4,7H,5-6,8H2,1-2H3,(H2,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRIMIXGZCAQOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)O1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932739 | |
Record name | 4-Chloro-N~1~-methyl-N~1~-[(2-methyl-5-oxooxolan-2-yl)methyl]benzene-1,3-disulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14599-36-1 | |
Record name | Mefruside lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N~1~-methyl-N~1~-[(2-methyl-5-oxooxolan-2-yl)methyl]benzene-1,3-disulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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